molecular formula C7H6BrN3 B3219590 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine CAS No. 1190319-28-8

3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine

Cat. No.: B3219590
CAS No.: 1190319-28-8
M. Wt: 212.05 g/mol
InChI Key: WLPWGNMIRLETOZ-UHFFFAOYSA-N
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Description

3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine typically involves the bromination of a pyrrolo[3,2-b]pyridine precursor. One common method involves the reaction of pyridine with bromoacetic acid to form 6-bromopyridine, which is then reacted with ammonia to yield 6-bromo-7-azaindole . This intermediate can be further functionalized to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can serve as a handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-3-11-7-5(9)1-2-10-6(4)7/h1-3,11H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPWGNMIRLETOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401274206
Record name 3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-28-8
Record name 3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine
Reactant of Route 2
3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine
Reactant of Route 3
3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine
Reactant of Route 4
Reactant of Route 4
3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine
Reactant of Route 5
3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine
Reactant of Route 6
3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine

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